molecular formula C9H10FNO B1420386 2-(Dimethylamino)-5-fluorobenzaldehyde CAS No. 1096880-71-5

2-(Dimethylamino)-5-fluorobenzaldehyde

Cat. No. B1420386
M. Wt: 167.18 g/mol
InChI Key: NTYBTUKEJLGZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be related to Dimethylaminoethyl acrylate , which is an unsaturated carboxylic acid ester having a tertiary amino group. It is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor .


Synthesis Analysis

While specific synthesis methods for “2-(Dimethylamino)-5-fluorobenzaldehyde” are not available, a synthetic process of 2-dimethylaminoethyl chloride hydrochloride has been reported . This process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .

Scientific Research Applications

Base-Catalyzed Cyclocondensation

One significant application involves its use in base-catalyzed cyclocondensation reactions. Although the study directly mentions derivatives like 2,6-dihalobenzaldehydes, the methodology can be relevant for structurally similar compounds, facilitating the synthesis of thiouracil derivatives, which have potential applications in medicinal chemistry (Al-Omar et al., 2010).

Spectral Behavior and Photophysical Parameters

Another application is in the domain of fluorophores, where derivatives of dimethylamino benzaldehyde, such as (2Z)-3-[4-(dimethylamino) phenyl]-2-(4-fluorophenyl) prop-2-ene-nitrile (DPF), have been synthesized. These compounds exhibit unique spectral behaviors and photophysical characteristics, making them suitable for applications in organic photoemitting diodes and as probes for determining critical micelle concentration of surfactants (Pannipara et al., 2015).

Synthesis of Chiral Amino Alcohols

The compound is also used in synthesizing chiral amino alcohols from L-Leucine, demonstrating its utility in creating chiral solvating agents for carboxylic acids, which are essential in various enantioselective synthesis processes (Li Yuan-yuan, 2011).

Antitumor Agents and Kinase Inhibitors

Moreover, derivatives of dimethylamino styrylquinoline synthesized from reactions involving dimethylamino benzaldehyde have shown significant antitumor activity and EGFR kinase inhibition, underscoring its potential in developing new anticancer drugs (El-Sayed et al., 2017).

Antibacterial Activities

Furthermore, hydrazone compounds derived from condensation reactions with dimethylaminobenzohydrazide have exhibited effective antibacterial properties, highlighting the compound's application in creating new antibacterial agents (He & Xue, 2021).

Safety And Hazards

The safety data sheet for Dimethylaminoethyl acrylate , a related compound, indicates that it is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, is suspected of damaging fertility or the unborn child, and is very toxic to aquatic life .

Future Directions

While specific future directions for “2-(Dimethylamino)-5-fluorobenzaldehyde” are not available, research on related compounds like PDMAEMA is ongoing. For instance, PDMAEMA is being studied for its potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .

properties

IUPAC Name

2-(dimethylamino)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYBTUKEJLGZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-5-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)-5-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Dimethylamino)-5-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Dimethylamino)-5-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Dimethylamino)-5-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Dimethylamino)-5-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.